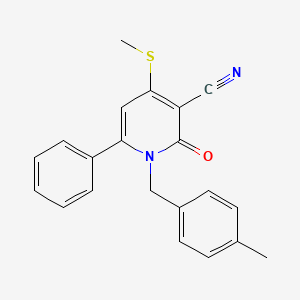

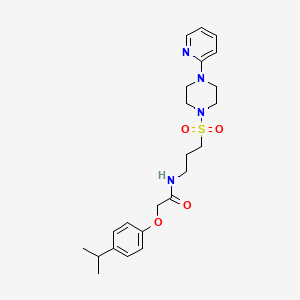

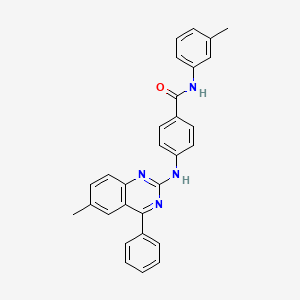

![molecular formula C26H24FN5O2S B3013566 [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone CAS No. 1252765-13-1](/img/structure/B3013566.png)

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone” also known as JNJ-42226314, is a reversible and highly selective Monoacylglycerol Lipase (MAGL) Inhibitor . It inhibits MAGL in a competitive mode with respect to the 2-AG substrate .

Chemical Reactions Analysis

JNJ-42226314 is known to inhibit MAGL in a competitive mode with respect to the 2-AG substrate . This suggests that it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.Physical And Chemical Properties Analysis

JNJ-42226314 has the empirical formula C26H24FN5O2S and a molecular weight of 489.56 . It appears as a white to beige powder and is soluble in DMSO to a concentration of 2 mg/mL . It should be stored at 2-8°C .Scientific Research Applications

Pharmacological Characterization

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone has been identified as a reversible, selective, and potent inhibitor of monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By inhibiting MAGL, the compound indirectly leads to the activation of cannabinoid receptors CB1 and CB2, which are associated with benefits on mood, appetite, pain, and inflammation. This inhibition has potential therapeutic applications in central nervous system disorders, showing promise in models of neuropathic and inflammatory pain (Wyatt et al., 2019).

Anti-HIV Activity

A related β-carboline derivative of [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone showed selective inhibition of the HIV-2 strain. This suggests potential applications in HIV-2 treatment, highlighting the compound's versatility in antiviral therapy (Ashok et al., 2015).

Antimicrobial and Antiurease Activities

Derivatives of [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone have shown significant antimicrobial activities. This includes potential applications against various pathogens and the demonstrated antiurease activity, indicating a broad spectrum of biological activity (Menteşe et al., 2013).

Anticancer and Antimicrobial Properties

Some derivatives of the compound have been evaluated for their anticancer and antimicrobial activities. They have shown promise in inhibiting the proliferation of certain cancer cell lines, along with moderate antibacterial and antifungal activities, suggesting potential as chemotherapeutic agents (Naik et al., 2022).

Mechanism of Action

JNJ-42226314 acts as a reversible and highly selective inhibitor of the enzyme monoacylglycerol lipase (MAGL) . MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. By inhibiting MAGL, JNJ-42226314 leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .

properties

IUPAC Name |

[1-(4-fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN5O2S/c27-20-2-4-21(5-3-20)32-9-7-18-15-19(1-6-23(18)32)25(33)31-16-22(17-31)29-10-12-30(13-11-29)26(34)24-28-8-14-35-24/h1-9,14-15,22H,10-13,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOACCSOISMVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CN(C2)C(=O)C3=CC4=C(C=C3)N(C=C4)C5=CC=C(C=C5)F)C(=O)C6=NC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

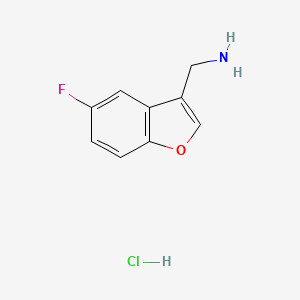

![4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole](/img/structure/B3013483.png)

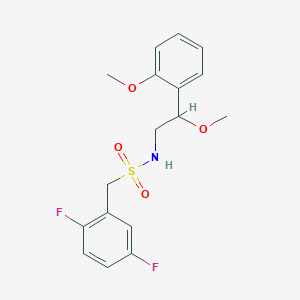

![N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B3013489.png)

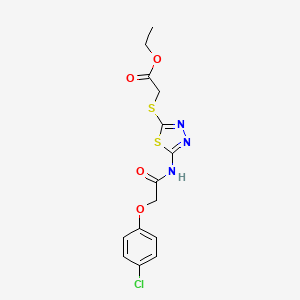

![3-amino-N-[4-(aminosulfonyl)phenyl]-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3013491.png)